3-Bromo-4-methoxybenzenesulfonyl chloride
Overview
Description
3-Bromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S and a molecular weight of 285.54 g/mol . It is a solid at room temperature, with a melting point of 83-88°C . This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methoxybenzenesulfonyl chloride can be synthesized from 2-bromoanisole through a series of reactions. The general synthetic route involves the sulfonation of 2-bromoanisole followed by chlorination . The reaction conditions typically involve the use of sulfur trioxide or chlorosulfonic acid for sulfonation, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.
Sulfonic acids: Formed through oxidation reactions.
Scientific Research Applications
3-Bromo-4-methoxybenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can further interact with biological targets or undergo additional chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Uniqueness
3-Bromo-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in the synthesis of diverse organic molecules .
Properties
IUPAC Name |
3-bromo-4-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVLATJRJIBHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397546 | |
Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23094-96-4 | |
Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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